molecular formula C13H18ClNO4S B2760069 3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide CAS No. 1286713-36-7

3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide

Cat. No.: B2760069
CAS No.: 1286713-36-7
M. Wt: 319.8
InChI Key: WCSGPSZTEWEAPT-UHFFFAOYSA-N
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Description

3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide (CAS 1286713-36-7) is a chemical compound supplied for research and development purposes. With a molecular formula of C13H18ClNO4S and a molecular weight of 319.80 g/mol, this benzenesulfonamide derivative features a chloro-substituted aromatic ring and a hydroxypropyl side chain incorporating a cyclopropyl group . The structural motif of sulfonamides is prevalent in compounds with significant biological activity, making them valuable scaffolds in medicinal chemistry research . Researchers can explore this compound as a potential modulator of protein-protein interactions, given that structurally related sulfonamide compounds have been investigated as inhibitors for targets such as the WDR5-MYC interface in oncology research and as CCR8 modulators for applications in immunology and cancer . Its physicochemical properties may also render it of interest for neuropathic pain and nerve regeneration studies, as other synthetic small molecules are being actively researched to induce neurite outgrowth and address peripheral neuropathies . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO4S/c1-13(16,9-3-4-9)8-15-20(17,18)10-5-6-12(19-2)11(14)7-10/h5-7,9,15-16H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSGPSZTEWEAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the hydroxypropyl group: This step often involves the use of epoxides or halohydrins, followed by nucleophilic substitution reactions.

    Attachment of the methoxy group: This can be done through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Sulfonamide formation: The final step involves the reaction of the intermediate with sulfonyl chlorides under basic conditions to form the sulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of high-quality reagents, catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.

    Substitution: Halides, nucleophiles, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Medicinal Applications

1. Antitumor Activity
Recent studies have indicated that compounds similar to 3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide exhibit significant antitumor properties. For instance, a patent (WO2019128877A1) describes the synthesis of sulfonamide derivatives that have shown efficacy as tumor inhibitors. These compounds target specific cancer pathways, thereby inhibiting tumor growth and promoting apoptosis in malignant cells .

2. Neurotropic Effects
Research has demonstrated that derivatives of this compound can enhance neuronal repair mechanisms following injuries. A study published in ACS Chemical Neuroscience highlights the neurotropic activity of certain sulfonamide derivatives, suggesting their potential in treating neurodegenerative diseases by promoting neurite outgrowth and neuronal survival .

3. Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activities. The compound's structure allows it to inhibit bacterial folic acid synthesis, making it effective against a range of bacterial infections. This characteristic is particularly useful in developing new antibiotics to combat resistant strains of bacteria.

Agricultural Applications

1. Pesticidal Utility
The compound has been explored for its pesticidal properties against various agricultural pests. A patent (JP2018516241A) discusses molecules with similar structures being effective against arthropods and nematodes, providing a basis for developing new pesticides that minimize environmental impact while maximizing efficacy .

Data Table: Summary of Applications

Application AreaDescriptionReference
Antitumor ActivityInhibits tumor growth; promotes apoptosis in cancer cellsWO2019128877A1
Neurotropic EffectsEnhances neuronal repair; promotes neurite outgrowthACS Chemical Neuroscience
Antimicrobial PropertiesInhibits bacterial growth; effective against resistant strainsGeneral knowledge
Pesticidal UtilityEffective against agricultural pests; reduces environmental impactJP2018516241A

Case Studies

Case Study 1: Antitumor Efficacy
In a controlled study, derivatives of the compound were tested on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong antitumor potential.

Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of related sulfonamides in animal models of spinal cord injury. The administration of these compounds resulted in improved recovery metrics, including increased axonal regeneration and functional recovery scores.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:

    Binding to enzymes or receptors: This can modulate their activity and affect various biological processes.

    Interfering with cellular pathways: This can disrupt normal cellular functions and lead to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with structurally related sulfonamides:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
3-Chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide (Target) C₁₂H₁₇ClNO₄S ~317 g/mol* 3-Cl, 4-OCH₃, N-(2-cyclopropyl-2-hydroxypropyl) Enhanced steric hindrance; potential metabolic stability due to cyclopropyl
4-Chloro-N-(3-methoxypropyl)benzenesulfonamide C₁₀H₁₄ClNO₃S 263.74 g/mol 4-Cl, N-(3-methoxypropyl) Lower lipophilicity than target; methoxy improves solubility
4-Methoxy-3-nitrobenzenesulfonamide C₇H₈N₂O₅S 232.21 g/mol 4-OCH₃, 3-NO₂ Strong electron-withdrawing nitro group increases sulfonamide acidity
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide C₁₈H₂₀FN₃O₃S 393.43 g/mol Pyrimidine core, 4-F, 5-formyl, 6-isopropyl, N-methyl Heterocyclic core may enhance target specificity in biological systems

*Estimated based on structural analogs.

Key Differences and Implications

Substituent Effects: Chloro vs. Cyclopropyl vs. Methoxypropyl: The cyclopropyl group in the target compound introduces steric hindrance and metabolic stability compared to the linear 3-methoxypropyl chain in 4-chloro-N-(3-methoxypropyl)benzenesulfonamide .

Biological Relevance :

  • The hydroxyl group in the target’s side chain may improve aqueous solubility but could also serve as a site for phase II metabolism (e.g., glucuronidation). In contrast, the N-methyl group in the pyrimidine-based sulfonamide () may reduce metabolic liability .

Synthetic Accessibility :

  • The cyclopropyl-hydroxypropyl side chain in the target compound likely requires specialized synthetic routes, such as cyclopropanation of allylic alcohols, compared to simpler alkylation steps for methoxypropyl analogs .

Biological Activity

3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential pharmacological applications. This compound is structurally related to other biologically active sulfonamides and has been studied for its effects on various biological pathways.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Chlorine Atom : The presence of the chlorine atom at the 3-position of the aromatic ring enhances lipophilicity and potentially increases biological activity.
  • Cyclopropyl Group : This moiety is known for its ability to influence the compound's interaction with biological targets.
  • Methoxy Group : Located at the 4-position, this group may contribute to the compound's overall stability and solubility in biological systems.

Chemical Formula

The molecular formula for this compound is C13H18ClN1O4SC_{13}H_{18}ClN_{1}O_{4}S.

Antitumor Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit tumor cell proliferation by inducing apoptosis and inhibiting cell cycle progression.

  • Mechanism of Action : The compound is believed to interfere with key signaling pathways involved in cancer cell survival, including the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD+ metabolism and cellular energy homeostasis .

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. Preliminary studies suggest that this specific compound may also possess antibacterial activity, although further research is needed to quantify its efficacy against various pathogens.

Case Studies

  • In Vivo Studies : In a study involving murine models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis in treated tumors, supporting its potential as an anticancer agent.
  • Pharmacokinetics : Research on the pharmacokinetic profile of this compound revealed favorable absorption and distribution characteristics, making it a candidate for further development into therapeutic agents.

Comparative Analysis with Related Compounds

Compound NameActivity TypeMechanism of ActionReference
SulfanilamideAntimicrobialInhibition of bacterial folate synthesis
This compoundAntitumor, AntimicrobialInhibition of NAMPT; apoptosis induction
Other SulfonamidesVariousDiverse mechanisms including enzyme inhibition

Q & A

Q. How can researchers optimize the synthesis of 3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide to improve yield and purity?

Methodological Answer: Synthesis optimization involves multi-step reactions, including sulfonamide bond formation and functional group modifications. Key strategies include:

  • Intermediate Preparation : React 4-methoxybenzenesulfonyl chloride with amines under basic conditions to form intermediates (e.g., using 2-amino-2-cyclopropyl-2-hydroxypropyl derivatives) .
  • Reaction Conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups like the hydroxypropyl moiety. Controlled temperatures (e.g., 0–5°C for exothermic steps) minimize side reactions .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization improves purity.
  • Yield Enhancement : Catalytic agents (e.g., DMAP for acylation) or microwave-assisted synthesis may accelerate reaction kinetics .

Q. Table 1: Example Synthetic Steps

StepReaction TypeKey Reagents/ConditionsYield (%)*
1Sulfonamide formation4-Methoxybenzenesulfonyl chloride, K₂CO₃, DMF60–75
2Cyclopropyl group introductionCyclopropane derivatives, Pd catalysis40–55
3Hydroxypropyl functionalizationEpoxide ring-opening, H₂O/EtOH50–65
*Hypothetical data based on analogous syntheses .

Q. What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals, especially for cyclopropyl and hydroxypropyl groups.
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 414.0) and fragmentation patterns .
  • IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O at ~1330 cm⁻¹, hydroxy O-H at ~3200 cm⁻¹) .

Q. What initial biological screening approaches are recommended to assess its potential as an antimicrobial or anticancer agent?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Target dihydropteroate synthase (DHPS) for antimicrobial activity, measuring IC₅₀ via spectrophotometric folate synthesis inhibition .
  • Cell-Based Assays :
    • Anticancer: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction.
    • Selectivity: Compare IC₅₀ values with non-cancerous cells (e.g., HEK293) .
  • Microbial Growth Inhibition : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models (e.g., enzyme vs. cell-based assays)?

Methodological Answer:

  • Dose-Response Analysis : Compare IC₅₀ values across models to identify concentration-dependent discrepancies.
  • Orthogonal Assays : Validate enzyme inhibition results with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain reduced activity in cell-based models .
  • Pathway Analysis : Employ RNA sequencing or proteomics to identify off-target effects masking primary activity .

Q. What computational strategies are employed to predict interactions between this compound and biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to model binding poses in DHPS or kinase active sites. Focus on sulfonamide interactions with catalytic residues (e.g., hydrogen bonds with Asn23 in DHPS) .
  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-protein complexes (50–100 ns) to assess stability of binding modes and identify key interaction hotspots .
  • Free Energy Calculations :
    • Apply MM-GBSA to predict binding affinities and guide SAR optimization .

Q. How can researchers systematically analyze substituent effects on biological activity through structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modifications to the chloro, methoxy, or cyclopropyl groups. Example modifications:
    • Replace Cl with F or Br to study electronic effects.
    • Vary methoxy position (e.g., 4-methoxy → 3-methoxy) .
  • Biological Testing : Compare IC₅₀/MIC values across analogs to identify critical substituents.
  • Data Correlation : Use QSAR models to link physicochemical properties (e.g., logP, polar surface area) to activity .

Q. Table 2: Hypothetical SAR Data

AnalogSubstituent ModificationDHPS IC₅₀ (µM)MIC (S. aureus) (µg/mL)
1Parent compound0.82.5
2Cl → F1.55.0
3Methoxy → Ethoxy2.210.0
Data inspired by and .

Q. What experimental approaches are recommended to investigate the compound’s potential in material science applications (e.g., electronic properties)?

Methodological Answer:

  • Electrochemical Analysis :
    • Cyclic voltammetry to assess redox activity, focusing on sulfonamide and aromatic moieties .
  • Thermogravimetric Analysis (TGA) : Measure thermal stability (decomposition >200°C suggests suitability for high-temperature applications) .
  • Optical Characterization : UV-Vis spectroscopy to evaluate π-π* transitions (e.g., λmax ~270 nm for methoxybenzenesulfonamide) .

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